Bienvenue dans la boutique en ligne BenchChem!

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Chiral Synthesis Enantiomeric Purity Drug Intermediate

(S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1942858-51-6) is a chiral sulfonyl ester building block with the molecular formula C14H18O4S and a molecular weight of 282.35 g/mol. It features a quaternary stereogenic center at the 2-position of the pent-4-enoate backbone, existing as the defined (S)-enantiomer.

Molecular Formula C14H18O4S
Molecular Weight 282.36
CAS No. 1942858-51-6
Cat. No. B3028355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
CAS1942858-51-6
Molecular FormulaC14H18O4S
Molecular Weight282.36
Structural Identifiers
SMILESCC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
InChIInChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m0/s1
InChIKeyIWUXUMPMYUOEIY-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate (CAS 1942858-51-6) for Chiral Drug Intermediate Procurement


(S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1942858-51-6) is a chiral sulfonyl ester building block with the molecular formula C14H18O4S and a molecular weight of 282.35 g/mol . It features a quaternary stereogenic center at the 2-position of the pent-4-enoate backbone, existing as the defined (S)-enantiomer [1]. This compound serves as a key intermediate in the synthesis of biologically active molecules, most notably in patented LpxC inhibitor programs for developing novel Gram-negative antibacterials [2]. Its structure incorporates a benzyl ester protecting group, a methylsulfonyl moiety, and a terminal olefin, providing multiple handles for downstream synthetic transformations.

Why the (S)-Enantiomer of Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate Cannot Be Replaced by the Racemate or (R)-Enantiomer


Procuring the incorrect stereoisomer of this compound introduces a critical risk in chiral drug intermediate synthesis. The (S)-enantiomer (CAS 1942858-51-6) is specifically claimed as an intermediate in the synthesis of isoxazole hydroxamic acid LpxC inhibitors, where the absolute stereochemistry at the 2-position is essential for the downstream biological activity of the final antibacterial agent [1]. The racemic mixture (CAS 1942858-50-5) or the (R)-enantiomer (CAS 1821022-18-7) cannot be directly substituted because the subsequent diastereoselective transformations in the patented route rely on the defined (S)-configuration to achieve the required potency and selectivity against the LpxC enzyme target . Substitution without revalidation would require a complete re-optimization of the synthetic route and potentially compromise the efficacy of the final drug candidate, directly impacting research timelines and procurement integrity.

Quantitative Differentiation Evidence for (S)-Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate Procurement


Stereochemical Purity: Defined (S)-Enantiomer vs. Racemate for Chiral Synthesis

The target compound is the single (S)-enantiomer, with a reported vendor purity of 95.0% for the (S)-form (CAS 1942858-51-6), as confirmed by Fluorochem's technical datasheet . In contrast, the racemic mixture (CAS 1942858-50-5) is offered as a separate product by suppliers such as AKSci with a purity specification of 95% for the racemate . The key differentiation is not the chemical purity percentage, but the defined enantiomeric excess (ee). For the (S)-enantiomer product, the material is sold as the single isomer, whereas the racemate contains a 1:1 mixture of (S) and (R) forms. In chiral drug synthesis, a defined single enantiomer is often required to avoid introducing an undesired diastereomer that cannot be separated downstream, potentially halving the yield and doubling purification costs.

Chiral Synthesis Enantiomeric Purity Drug Intermediate

Patent-Specified Enantiomer for LpxC Inhibitor Synthesis: A Structural Requirement

U.S. Patent 9,549,916 B2 explicitly describes the use of a chiral intermediate where the 2-position stereochemistry is fixed as the (S)-configuration for the synthesis of isoxazole hydroxamic acid LpxC inhibitors [1]. The patent's synthetic scheme utilizes (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate as a precursor to construct the quaternary carbon center present in the final active compounds. In the patent's biological evaluation, the final compounds demonstrated LpxC inhibition with IC50 values ranging from <0.01 µM to 1 µM against Pseudomonas aeruginosa LpxC enzyme [2]. While the intermediate itself is not the active species, its defined stereochemistry is a prerequisite to achieving these potency values. The racemic or (R)-intermediate would lead to a mixture of diastereomers in the final product, which the patent does not claim and which would likely exhibit reduced or absent antibacterial activity.

Antibacterial LpxC Inhibitor Gram-negative Bacteria

Computed Physicochemical Properties vs. Des-Ester Analog: Solubility and Reactivity Profile

The target benzyl ester (MW 282.35, LogP 2.3, density 1.171 g/cm³) shows a significant shift in physicochemical properties compared to its corresponding free acid, 2-methyl-2-methylsulfonylpent-4-enoic acid (MW 192.24, XLogP3-AA 0.5) [1][2]. The benzyl ester has a computed LogP of 2.3, which is 1.8 log units higher than the free acid, indicating substantially greater lipophilicity. This difference is critical for synthetic planning: the benzyl ester serves as a protected form of the carboxylic acid, allowing for orthogonal deprotection under hydrogenolysis conditions without affecting the methylsulfonyl or olefin functionalities. The higher molecular weight and altered boiling point (424.9 °C predicted) also impact purification strategies, making the benzyl ester more amenable to normal-phase chromatographic purification compared to the more polar free acid.

Physicochemical Properties LogP Intermediate Design

Validated Research and Industrial Application Scenarios for (S)-Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate


Gram-Negative Antibacterial Drug Discovery: LpxC Inhibitor Intermediate

The primary documented application scenario is the use of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate as a chiral building block in the synthesis of isoxazole hydroxamic acid LpxC inhibitors, as per the Novartis patent portfolio [1]. In this context, the (S)-enantiomer is essential for constructing the quaternary stereocenter of the final antibacterial agents, which exhibit potent activity against Gram-negative pathogens such as Pseudomonas aeruginosa. Procuring this specific enantiomer (CAS 1942858-51-6) is mandatory for any research group or pharmaceutical company aiming to replicate or build upon the patented synthetic route, as the racemate or (R)-enantiomer would lead to structurally distinct final compounds with unvalidated biological activity.

Chiral Sulfone-Containing Fragment Library Synthesis

The compound serves as a valuable entry point into chiral sulfone-containing chemical space, which is underrepresented in many fragment-based drug discovery libraries. Its terminal olefin allows for diversification via cross-metathesis, hydroboration, or epoxidation, while the benzyl ester can be orthogonally deprotected to reveal a carboxylic acid for further amide coupling . The (S)-configuration provides a defined three-dimensional vector that can be exploited in structure-based drug design to probe chiral recognition elements in enzyme active sites.

Agrochemical Intermediate: Sulfone-Containing Herbicide or Fungicide Synthesis

Although not explicitly documented in open patents for the (S)-enantiomer specifically, benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate derivatives are mentioned in patent literature as intermediates for agrochemical synthesis . The methylsulfonyl group is a common motif in sulfonylurea herbicides and certain fungicides. The chiral version may be of particular interest for developing enantiomerically pure agrochemicals with improved environmental profiles, as single-enantiomer products can reduce the overall chemical load applied to crops.

Chemical Biology Probe Development: Caspase Inhibitor Scaffold Extension

The methylsulfonyl pent-4-enoic acid scaffold has been incorporated into caspase inhibitor probes documented in BindingDB, with related compounds showing IC50 values in the micromolar range against caspase-3 and caspase-7 [2]. While the benzyl ester itself is not biologically active, it can serve as a protected precursor to the free acid for incorporation into peptidomimetic caspase inhibitors. The (S)-stereochemistry is critical for achieving the correct spatial orientation required for caspase active-site binding, as evidenced by the stereospecificity observed in related caspase inhibitor series.

Quote Request

Request a Quote for (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.